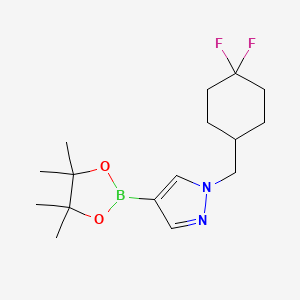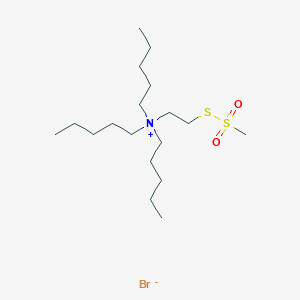
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure, which includes a sulfonylsulfanyl group and a tripentylazanium moiety, making it a subject of interest in both organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide typically involves a multi-step process. One common method includes the reaction of 2-methylsulfonylsulfanyl ethylamine with tripentyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonylsulfanyl group can yield sulfone derivatives, while substitution of the bromide ion can produce a variety of substituted azanium compounds.
Aplicaciones Científicas De Investigación
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and thiol derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide involves its interaction with specific molecular targets. The sulfonylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the tripentylazanium moiety can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylammonium)ethyl methanethiosulfonate bromide: This compound has a similar structure but with a trimethylammonium group instead of a tripentylazanium group.
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are also studied for their biological activity.
Uniqueness
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H40BrNO2S2 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide |
InChI |
InChI=1S/C18H40NO2S2.BrH/c1-5-8-11-14-19(15-12-9-6-2,16-13-10-7-3)17-18-22-23(4,20)21;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ASEVYJQNYULFTP-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+](CCCCC)(CCCCC)CCSS(=O)(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


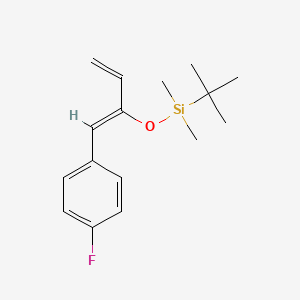
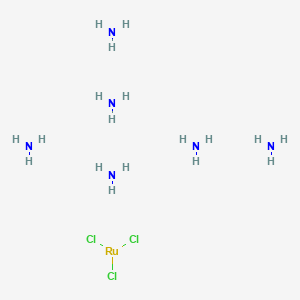
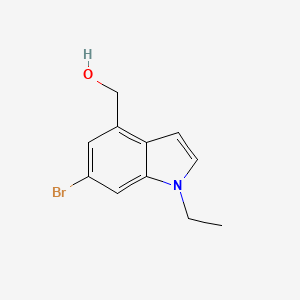

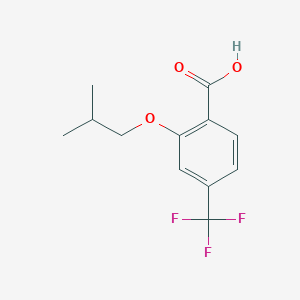
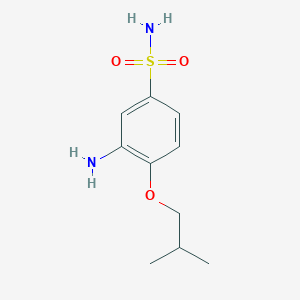
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
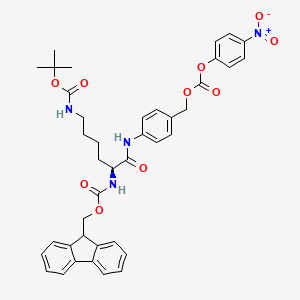
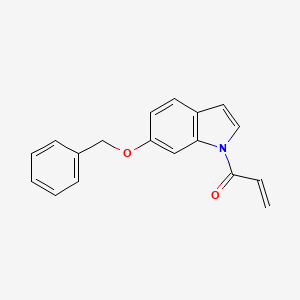
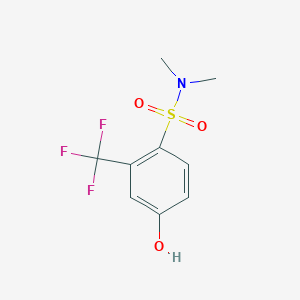
![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
